molecular formula C11H9BrO3 B2944821 2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid CAS No. 2228938-18-7

2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid

Cat. No. B2944821
CAS RN: 2228938-18-7
M. Wt: 269.094
InChI Key: WQWGHVHDMHRGFR-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid , also known by its chemical formula C₁₁H₉BrO₃ , is a compound with intriguing properties. Its molecular weight is approximately 269.09 g/mol . This acid features a cyclopropyl ring and a bromophenyl group, making it an interesting subject for study.


Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored various synthetic routes to obtain it. One common approach is the reaction between 4-bromophenylacetic acid and a cyclopropyl derivative. The resulting product undergoes further transformations to yield the desired 2-oxoacetic acid structure .


Molecular Structure Analysis

The molecular structure of 2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid reveals a cyclopropyl ring fused to a phenyl group. The carbonyl group (oxoacetic acid moiety) adds to its complexity. The InChI code for this compound is: 1S/C₁₁H₉BrO₃/c12-8-3-1-7(2-4-8)11(5-6-11)9(13)10(14)15/h1-4H,5-6H₂,(H,14,15) .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo esterification, amidation, or decarboxylation reactions. Investigating its reactivity with other compounds is essential for understanding its behavior .


Physical And Chemical Properties Analysis

  • Physical Form : The compound exists as a powder .
  • Storage Temperature : Store at room temperature (RT) .

Safety and Hazards

  • Hazard Statements : The compound poses risks of skin and eye irritation (H315, H319) and inhalation hazards (H335) .
  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear .

properties

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-8-3-1-7(2-4-8)11(5-6-11)9(13)10(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWGHVHDMHRGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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